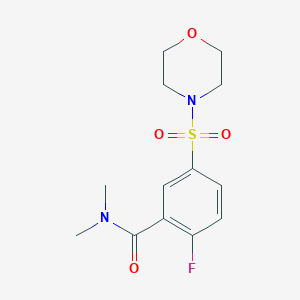
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, also known as BCF, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BCF is a member of the acetamide family and is a white crystalline solid with a molecular weight of 367.69 g/mol. In
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been used as a tool compound to study the mechanism of action of certain receptors and enzymes. In materials science, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been explored as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. Studies have shown that 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to modulate the activity of certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide are diverse and depend on the specific target and dose. Studies have shown that 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide can inhibit the production of prostaglandins, which are involved in inflammation and pain. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior. Additionally, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is also readily available from commercial suppliers, making it easily accessible for researchers. However, one of the limitations of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is not fully understood, which may complicate the interpretation of results.
Orientations Futures
For research on 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide include the development of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide derivatives with improved potency and selectivity, exploration of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide as a building block for novel materials, and further studies on its mechanism of action and therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide is a multi-step process that involves the reaction of 4-bromobenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAPJXJBIGBLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)


![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)